molecular formula C15H13N3O2S B5109019 N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5109019
M. Wt: 299.3 g/mol
InChI Key: VPSLPEALCOGUAF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of the benzothiadiazole moiety in the structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-ethoxyaniline with 1,2,3-benzothiadiazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide can be compared with other benzothiadiazole derivatives such as:

  • N-(2-methoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide
  • N-(2-chlorophenyl)-1,2,3-benzothiadiazole-5-carboxamide
  • N-(2-fluorophenyl)-1,2,3-benzothiadiazole-5-carboxamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to the ethoxy group, which can affect its solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-13-6-4-3-5-11(13)16-15(19)10-7-8-14-12(9-10)17-18-21-14/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLPEALCOGUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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